molecular formula C16H10N2O2 B100959 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione CAS No. 17352-37-3

5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione

Cat. No.: B100959
CAS No.: 17352-37-3
M. Wt: 262.26 g/mol
InChI Key: NUJGNDIAVBGFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with 2-nitrobenzaldehyde in the presence of a reducing agent to form the desired quinoline structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione involves its interaction with molecular targets through its redox-active properties. The compound can undergo reversible oxidation and reduction, making it suitable for applications in molecular electronics and redox-active coordination compounds. The presence of nitrogen and oxygen heteroatoms allows for potential chelating functionality, which is crucial in forming stable complexes with transition metals .

Comparison with Similar Compounds

Uniqueness: 5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione is unique due to its combination of a quinoline structure with redox-active properties and potential chelating functionality. This makes it particularly valuable in the field of molecular electronics and coordination chemistry .

Properties

IUPAC Name

5,11-dihydroquinolino[3,2-b]quinoline-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-14-13(15)18-12-8-4-2-6-10(12)16(14)20/h1-8H,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJGNDIAVBGFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione
Reactant of Route 2
5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione
Reactant of Route 3
5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione
Reactant of Route 4
5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione
Reactant of Route 5
5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione
Reactant of Route 6
5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione

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